molecular formula C9H15N3O B13221606 4-(4-Methyl-1H-imidazol-2-yl)oxan-4-amine

4-(4-Methyl-1H-imidazol-2-yl)oxan-4-amine

Cat. No.: B13221606
M. Wt: 181.23 g/mol
InChI Key: LEYADRDUVXPNEO-UHFFFAOYSA-N
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Description

4-(4-Methyl-1H-imidazol-2-yl)oxan-4-amine is a heterocyclic compound that features an imidazole ring substituted with a methyl group at the 4-position and an oxan-4-amine group. Imidazole derivatives are known for their wide range of biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methyl-1H-imidazol-2-yl)oxan-4-amine typically involves the cyclization of appropriate precursors. One common method involves the condensation of 4-methylimidazole with an oxan-4-amine derivative under controlled conditions. The reaction may require catalysts such as nickel or palladium to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process often includes steps such as nitration, reduction, and cyclization, followed by purification techniques like recrystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

4-(4-Methyl-1H-imidazol-2-yl)oxan-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the imidazole ring .

Scientific Research Applications

4-(4-Methyl-1H-imidazol-2-yl)oxan-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-Methyl-1H-imidazol-2-yl)oxan-4-amine involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The specific pathways and targets depend on the context of its application, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Methyl-1H-imidazol-2-yl)oxan-4-amine is unique due to the presence of both the oxan-4-amine and the methyl-substituted imidazole ring. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C9H15N3O

Molecular Weight

181.23 g/mol

IUPAC Name

4-(5-methyl-1H-imidazol-2-yl)oxan-4-amine

InChI

InChI=1S/C9H15N3O/c1-7-6-11-8(12-7)9(10)2-4-13-5-3-9/h6H,2-5,10H2,1H3,(H,11,12)

InChI Key

LEYADRDUVXPNEO-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N1)C2(CCOCC2)N

Origin of Product

United States

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